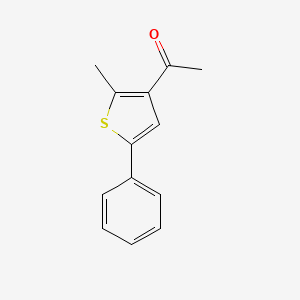

3-Acetyl-2-methyl-5-phenylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-phenylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREAZYFTAJMZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369541 | |

| Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40932-63-6 | |

| Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methyl-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-Acetyl-2-methyl-5-phenylthiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Two primary synthetic routes are presented: the direct Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl precursor and a two-step approach involving the formation of a thiophene intermediate followed by Friedel-Crafts acylation. This document provides detailed experimental protocols, quantitative data, and characterization information to facilitate the replication and optimization of these synthetic methods in a laboratory setting.

Introduction

Thiophene and its derivatives are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science. The specific substitution pattern of this compound makes it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This guide outlines two effective and reproducible methods for its synthesis.

Synthetic Pathways

Two principal pathways for the synthesis of this compound have been identified and are detailed below.

Route 1: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis offers a direct one-pot method for the construction of the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3][4][5] In this approach, 1-phenyl-1,4-pentanedione is treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield the desired 2-methyl-5-phenylthiophene. Subsequent acylation is then required to introduce the acetyl group at the 3-position.

Route 2: Two-Step Synthesis via 2-Methyl-5-phenylthiophene

This pathway involves the initial synthesis of the thiophene core, 2-methyl-5-phenylthiophene, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Step 1: Synthesis of 2-Methyl-5-phenylthiophene

The Paal-Knorr reaction is a well-established method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds.[2][3] In this step, 1-phenyl-1,4-pentanedione is reacted with a sulfur source, such as phosphorus pentasulfide, to form 2-methyl-5-phenylthiophene.

Step 2: Friedel-Crafts Acylation of 2-Methyl-5-phenylthiophene

The final step is the introduction of the acetyl group onto the thiophene ring via a Friedel-Crafts acylation reaction.[6][7] This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocols

Route 1: Paal-Knorr Synthesis of 2-Methyl-5-phenylthiophene

Materials:

-

1-phenyl-1,4-pentanedione

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene (or Xylene)

-

Ice water

-

Diethyl ether (or Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (5 mmol) in an anhydrous solvent such as toluene or xylene (50 mL).

-

Addition of Reagent: Carefully add phosphorus pentasulfide (2.5 mmol, 0.5 equivalents) to the solution in portions while stirring. Caution: This reaction can be exothermic and may produce toxic hydrogen sulfide (H₂S) gas. It is imperative to perform this reaction in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain this temperature for 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over ice water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Washing: The combined organic layers should be washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography or distillation to yield pure 2-methyl-5-phenylthiophene.

Route 2, Step 2: Friedel-Crafts Acylation of 2-Methyl-5-phenylthiophene

Materials:

-

2-Methyl-5-phenylthiophene

-

Acetic anhydride

-

Hβ zeolite catalyst

-

Round-bottomed flask with a condenser, thermometer, and magnetic stirrer

Procedure: [6]

-

Reaction Setup: In a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, place 2-methyl-5-phenylthiophene (1.0 mol) and acetic anhydride (3.0 mol).

-

Catalyst Addition: Add the Hβ zeolite catalyst to the reaction mixture.

-

Heating: Heat the mixture to 60°C in a water bath with magnetic stirring.

-

Monitoring: The progress of the reaction can be monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the catalyst can be filtered off, and the excess acetic anhydride and acetic acid byproduct can be removed by washing with a saturated sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, this compound, can be further purified by column chromatography or recrystallization.

Quantitative Data

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Route 1 | 1-phenyl-1,4-pentanedione | P₄S₁₀ | Toluene | 110-140 | 2-6 | Not specified |

| Route 2, Step 1 | 1-phenyl-1,4-pentanedione | P₄S₁₀ | Toluene | 110-140 | 2-6 | Not specified |

| Route 2, Step 2 | 2-Methyl-5-phenylthiophene | Acetic anhydride, Hβ zeolite | None | 60 | Not specified | ~98.6[6] |

Characterization Data

2-Methyl-5-phenylthiophene:

-

¹H NMR (CDCl₃): Chemical shifts (δ, ppm) for the methyl and aromatic protons are expected. Specific literature values are needed for a precise assignment.

-

¹³C NMR (CDCl₃): Chemical shifts (δ, ppm) for the carbon atoms of the thiophene ring, the methyl group, and the phenyl group are expected.

This compound:

-

¹H NMR (CDCl₃): Expected signals include a singlet for the acetyl methyl protons, a singlet for the methyl group on the thiophene ring, and multiplets for the phenyl and thiophene protons.

-

¹³C NMR (CDCl₃): Expected signals include a downfield signal for the carbonyl carbon of the acetyl group, as well as signals for the carbons of the thiophene and phenyl rings, and the two methyl groups.

(Note: Specific, experimentally obtained NMR data for the target compound and its immediate precursor were not available in the cited literature at the time of this guide's compilation. Researchers should perform their own spectral analysis for product confirmation.)

Visualizations

Logical Relationship of Synthetic Pathways

Caption: Overview of the two synthetic routes to this compound.

Experimental Workflow for Paal-Knorr Synthesis (Route 1)

Caption: Step-by-step workflow for the Paal-Knorr synthesis of 2-methyl-5-phenylthiophene.

Conclusion

This technical guide provides a detailed overview of two viable synthetic routes for the preparation of this compound. The Paal-Knorr synthesis offers a direct approach to the thiophene core, while the two-step method allows for the isolation of the 2-methyl-5-phenylthiophene intermediate before subsequent acylation. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible synthesis of this important thiophene derivative. Further optimization of reaction conditions and detailed spectroscopic analysis are encouraged to enhance the utility of these methods.

References

A Comprehensive Technical Guide to the Characterization of 3-Acetyl-2-methyl-5-phenylthiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the chemical compound 3-Acetyl-2-methyl-5-phenylthiophene. It details its physicochemical properties, provides a comprehensive summary of its spectroscopic and spectrometric characterization data, and outlines detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, offering precise data and methodologies to support further investigation and application of this heterocyclic compound.

Physicochemical and Structural Properties

This compound is a polysubstituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry. The specific substitutions on this core—an acetyl group, a methyl group, and a phenyl group—confer distinct chemical properties that are critical for its characterization and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂OS | [1][2] |

| Molecular Weight | 216.30 g/mol | [1][3] |

| CAS Number | 40932-63-6 | [1][2][3] |

| Appearance | (Not specified in literature; typically a solid) | |

| IUPAC Name | 1-(2-methyl-5-phenylthiophen-3-yl)ethanone |

Spectroscopic and Spectrometric Characterization

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. While complete experimental spectra are cataloged in databases like the NIST WebBook, the following tables summarize the expected and observed data critical for its identification.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1: Expected ¹H-NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons |

|---|---|---|---|

| ~ 7.55 | Multiplet | Phenyl C2'-H, C6'-H | 2H |

| ~ 7.40 | Multiplet | Phenyl C3'-H, C4'-H, C5'-H | 3H |

| ~ 7.35 | Singlet | Thiophene C4-H | 1H |

| ~ 2.60 | Singlet | Acetyl (-COCH₃) | 3H |

| ~ 2.50 | Singlet | Thiophene C2-CH₃ | 3H |

Table 2.1.2: Expected ¹³C-NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 195.0 | Acetyl Carbonyl (C=O) |

| ~ 145.0 | Thiophene C5 |

| ~ 142.0 | Thiophene C2 |

| ~ 135.0 | Phenyl C1' (Quaternary) |

| ~ 134.0 | Thiophene C3 |

| ~ 129.0 | Phenyl C3', C5' |

| ~ 128.0 | Phenyl C4' |

| ~ 126.0 | Phenyl C2', C6' |

| ~ 125.0 | Thiophene C4 |

| ~ 30.0 | Acetyl Methyl (-COCH₃) |

| ~ 15.0 | Thiophene Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[1]

Table 2.2.1: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3100-3000 | Medium | Aromatic C-H Stretch (Phenyl & Thiophene) |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl groups) |

| ~ 1665 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1600, 1480, 1440 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~ 840 | Strong | C-H Bending (Out-of-plane, indicative of 2,3,5-trisubstituted thiophene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns.[4]

Table 2.3.1: Major Mass-to-Charge (m/z) Peaks

| m/z | Proposed Fragment Identity |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 201 | [M - CH₃]⁺ |

| 173 | [M - COCH₃]⁺ |

Experimental Protocols

Synthesis: Gewald Reaction Variation

The synthesis of polysubstituted thiophenes is often achieved via the Gewald reaction or its variations.[5] This protocol describes a plausible synthetic route. The Gewald three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[6]

Objective: To synthesize this compound.

Materials:

-

Phenylacetaldehyde

-

3-Oxobutanenitrile (Acetoacetonitrile)

-

Elemental Sulfur (S₈)

-

Morpholine or Triethylamine (Base)

-

Ethanol or Dimethylformamide (DMF) (Solvent)

-

Diatomaceous earth (for filtration)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylacetaldehyde (1.0 eq), 3-oxobutanenitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.5 eq) to the mixture to act as a basic catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is then dissolved in a minimal amount of dichloromethane and filtered through a pad of diatomaceous earth to remove any remaining elemental sulfur.

-

The filtrate is concentrated, and the crude product is purified using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure this compound.

Protocol for Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methodology:

-

NMR Spectroscopy: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra using a 400 MHz (or higher) spectrometer.

-

IR Spectroscopy: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet or a thin film from a solvent.

-

Mass Spectrometry: Dissolve a small sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze using a GC-MS or a direct infusion ESI-MS system to obtain the mass spectrum and confirm the molecular weight.

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis and subsequent purification of the target compound.

Structural Elucidation Workflow

This diagram outlines the logical process of using multiple analytical techniques to confirm the chemical structure.

Potential Applications and Biological Context

While no specific biological activities for this compound have been reported in the searched literature, the thiophene scaffold is a well-known privileged structure in medicinal chemistry. Related thiophene-containing molecules have demonstrated a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted thiophenes and related furanones have shown promise as potential antifungal and antibacterial agents.[7][8]

-

Anti-tuberculosis Properties: Certain 2-aminothiophene derivatives have been studied for their effectiveness against tuberculosis.[9]

The presence of the acetyl and phenyl groups on the thiophene ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules, such as chalcones, which also possess significant biological activities.[10] Therefore, this compound serves as a key building block for creating libraries of novel compounds for drug discovery screening.

Conclusion

This compound is a well-defined chemical entity whose structure and properties can be unequivocally confirmed through standard analytical techniques including NMR, IR, and Mass Spectrometry. Its synthesis can be reliably achieved through established methods like the Gewald reaction. As a versatile heterocyclic ketone, it holds potential as a precursor for the development of novel therapeutic agents, warranting further investigation by the scientific community.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound [webbook.nist.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buy 2-Acetyl-3-Amino-5-Phenylthiophene | 105707-24-2 [smolecule.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-Acetyl-2-methyl-5-phenylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3-Acetyl-2-methyl-5-phenylthiophene, a thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a comprehensive experimental publication for this specific compound, this document consolidates available data from spectral databases and outlines experimental protocols based on established methodologies for analogous thiophene compounds.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.6 | (m, 2H, Ar-H) |

| ~7.4 | (m, 3H, Ar-H) |

| ~7.3 | (s, 1H, Thiophene-H) |

| ~2.6 | (s, 3H, COCH₃) |

| ~2.5 | (s, 3H, Thiophene-CH₃) |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2925 | Aliphatic C-H Stretch |

| ~1660 | C=O Stretch (Aryl Ketone) |

| ~1580, 1480, 1440 | Aromatic C=C Stretch |

| ~1240 | C-C-O Stretch |

| ~830 | Thiophene Ring Vibration |

Table 3: Mass Spectrometry (MS) Data [2]

| m/z | Assignment |

| 216 | [M]⁺ (Molecular Ion) |

| 201 | [M - CH₃]⁺ |

| 173 | [M - COCH₃]⁺ |

| 115 | [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [COCH₃]⁺ |

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound, based on established chemical literature for similar compounds.

Synthesis of this compound

This procedure is adapted from general methods for the Friedel-Crafts acylation of substituted thiophenes.

Materials:

-

2-Methyl-5-phenylthiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-methyl-5-phenylthiophene (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the purified compound is analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Workflow and Data Relationship Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Acetyl-Methyl-Phenyl-Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for acetyl-methyl-phenyl-thiophene derivatives. Due to the limited availability of published, detailed experimental NMR data for 3-Acetyl-2-methyl-5-phenylthiophene, this document presents a detailed analysis of the closely related isomer, 1-(5-phenylthiophen-2-yl)ethanone, as a representative example. The principles and methodologies described herein are directly applicable to the structural elucidation of this compound and similar substituted thiophene compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction to NMR Spectroscopy of Substituted Thiophenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural determination of organic molecules. For substituted thiophenes, ¹H and ¹³C NMR spectroscopy provides critical information regarding the substitution pattern on the thiophene ring, as well as the electronic environment of the constituent atoms. The chemical shifts (δ), coupling constants (J), and signal integrations are key parameters derived from NMR spectra that enable the unambiguous assignment of the molecular structure.

Predicted NMR Data for this compound

Expected ¹H NMR (CDCl₃):

-

Thiophene Proton (H-4): A singlet is expected in the aromatic region, likely between δ 7.0-7.5 ppm.

-

Phenyl Protons: Multiplets corresponding to the ortho, meta, and para protons of the phenyl group are anticipated in the range of δ 7.2-7.6 ppm.

-

Methyl Protons (on thiophene): A singlet for the methyl group at the C2 position is expected around δ 2.4-2.6 ppm.

-

Acetyl Protons: A singlet for the methyl protons of the acetyl group is predicted to be in the range of δ 2.5-2.7 ppm.

Expected ¹³C NMR (CDCl₃):

-

Carbonyl Carbon: The acetyl carbonyl carbon should appear significantly downfield, typically in the range of δ 190-200 ppm.

-

Thiophene Ring Carbons: The substituted carbons (C2, C3, C5) and the protonated carbon (C4) are expected to resonate in the aromatic region between δ 120-150 ppm.

-

Phenyl Ring Carbons: The carbons of the phenyl ring will also appear in the aromatic region, with the ipso-carbon (attached to the thiophene) showing a distinct chemical shift.

-

Methyl Carbons: The methyl carbons of the thiophene and acetyl groups are expected at higher field, typically between δ 15-30 ppm.

Experimental NMR Data for a Representative Isomer: 1-(5-Phenylthiophen-2-yl)ethanone

To illustrate the practical application of NMR in characterizing this class of compounds, the following tables summarize the reported ¹H and ¹³C NMR data for 1-(5-phenylthiophen-2-yl)ethanone.

¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons (ortho) | 7.66 | d | 2H |

| Thiophene Proton (H-3) | 7.64 | d | 1H |

| Phenyl Protons (meta) | 7.40 | t | 2H |

| Phenyl Proton (para) | 7.32 | t | 1H |

| Thiophene Proton (H-4) | 7.23 | d | 1H |

| Acetyl Protons | 2.56 | s | 3H |

¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 190.5 |

| Thiophene Carbon (C5) | 149.3 |

| Thiophene Carbon (C2) | 143.5 |

| Phenyl Carbon (ipso) | 133.7 |

| Thiophene Carbon (C4) | 133.1 |

| Phenyl Carbons (meta) | 129.2 |

| Phenyl Carbon (para) | 128.6 |

| Phenyl Carbons (ortho) | 126.0 |

| Thiophene Carbon (C3) | 124.3 |

| Acetyl Carbon | 26.7 |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for acquiring high-quality NMR spectra of substituted thiophene compounds.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid sample of the acetyl-methyl-phenyl-thiophene derivative.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound and has minimal overlapping signals with the analyte.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. The solution should be clear and free of any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected proton chemical shifts.

-

Number of Scans: To achieve a good signal-to-noise ratio, 16 to 64 scans are typically acquired.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30') is commonly employed to simplify the spectrum and enhance the signal of quaternary carbons.

-

Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, the relative areas of the signals are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of a substituted thiophene using NMR spectroscopy.

Caption: Logical workflow for NMR analysis.

This guide provides a foundational understanding of the NMR characteristics of acetyl-methyl-phenyl-thiophene derivatives. For definitive structural confirmation of this compound, it is recommended to acquire experimental NMR data on a purified sample and perform a full suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.

Unveiling the Molecular Fragmentation of 3-Acetyl-2-methyl-5-phenylthiophene: A Mass Spectrometry Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation pattern of 3-Acetyl-2-methyl-5-phenylthiophene. Due to the limited availability of public experimental mass spectra for this specific compound, this paper outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aromatic ketones and thiophene derivatives. The information presented herein is intended to serve as a valuable resource for the identification and characterization of this and structurally related molecules.

Predicted Mass Spectrometry Data

The expected key ions and their relative abundances in the electron ionization mass spectrum of this compound are summarized in the table below. The molecular ion is anticipated to be prominent, reflecting the stability of the aromatic system. The base peak is predicted to arise from the alpha-cleavage of the acetyl group, a characteristic fragmentation for ketones.

| m/z | Predicted Ion Structure | Predicted Fragmentation | Predicted Relative Abundance |

| 216 | [C13H12OS]+• | Molecular Ion | High |

| 201 | [C12H9OS]+ | [M - CH3]+ | Moderate |

| 173 | [C11H9S]+ | [M - COCH3]+ | High (Predicted Base Peak) |

| 145 | [C9H5S]+ | [M - COCH3 - C2H4]+ | Low |

| 115 | [C6H5S]+ | [Thienyl-phenyl]+ fragment | Low |

| 77 | [C6H5]+ | Phenyl cation | Moderate |

| 43 | [CH3CO]+ | Acetyl cation | Moderate |

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron from the thiophene ring or the carbonyl oxygen, leading to the formation of a molecular ion (m/z 216). The subsequent fragmentation is likely to proceed through several key pathways, driven by the stability of the resulting fragments.

A primary and highly favorable fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the formation of a stable acylium ion ([CH3CO]+, m/z 43) and a substituted thiophene radical cation. An alternative and even more significant alpha-cleavage is the loss of the methyl group from the acetyl moiety, resulting in a resonance-stabilized ion at m/z 201. The most prominent fragmentation, however, is predicted to be the loss of the entire acetyl group as a radical, yielding a highly stable 2-methyl-5-phenylthiophene cation at m/z 173, which is expected to be the base peak.

Further fragmentation of the [M - COCH3]+ ion could occur through the loss of acetylene (C2H2) from the thiophene ring, a common fragmentation for aromatic systems, or through cleavage of the phenyl group. The presence of a phenyl cation at m/z 77 would be indicative of this latter pathway.

Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific experimental record for the mass spectrum of this compound is not publicly available, a standard protocol for obtaining the electron ionization mass spectrum of a similar solid organic compound is provided below.

Sample Preparation:

A small amount of solid this compound is dissolved in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.

-

Gas Chromatograph (GC):

-

Injection Port: Set to a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: An initial temperature of 50°C, held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

-

Data Acquisition:

The sample solution (1 µL) is injected into the GC. As the compound elutes from the GC column, it enters the mass spectrometer ion source, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Acetyl-2-methyl-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Acetyl-2-methyl-5-phenylthiophene. It details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a vital resource for the characterization of this and structurally related compounds.

Core Data Presentation: Infrared Absorption Frequencies

While a publicly available, digitized infrared spectrum for this compound is noted in the NIST Chemistry WebBook, a quantitative list of absorption peaks is not readily accessible. Therefore, the following table summarizes the expected characteristic infrared absorption frequencies based on established data for substituted thiophenes, aromatic ketones, and other relevant functional groups. These ranges are compiled from various spectroscopic resources and provide a reliable basis for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3120 - 3050 | Medium - Weak | C-H Stretch | Thiophene Ring & Phenyl Ring |

| 2960 - 2850 | Medium | C-H Stretch | Methyl Group (CH₃) |

| 1685 - 1665 | Strong | C=O Stretch | Acetyl Group (Aryl Ketone)[1] |

| ~1600, ~1500, ~1450 | Medium - Weak | C=C Stretch | Thiophene Ring & Phenyl Ring |

| 1450 - 1430 | Medium | C-H Bend (asymmetric) | Methyl Group (CH₃) |

| 1365 - 1355 | Medium | C-H Bend (symmetric) | Methyl Group (CH₃) |

| 1260 - 1200 | Medium | In-plane C-H Bend | Thiophene Ring[2] |

| 1080 - 1030 | Medium | In-plane C-H Bend | Thiophene Ring[2] |

| 900 - 650 | Strong | Out-of-plane C-H Bend | Thiophene & Phenyl Rings[2] |

| 840 - 780 | Medium | C-S Stretch | Thiophene Ring |

Experimental Protocols for Infrared Spectroscopy

The following are detailed methodologies for obtaining the infrared spectrum of a solid sample such as this compound.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality infrared spectra of solid samples.

Materials and Equipment:

-

This compound sample (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with a die

-

Vacuum pump (optional, but recommended)

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.[3] Store the dried KBr in a desiccator.

-

Grinding and Mixing: In the agate mortar, thoroughly grind 1-2 mg of the this compound sample. Add 100-200 mg of the dried KBr to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder mixture into the die of the pellet press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air, which helps in forming a transparent pellet.[3]

-

Pressing: Apply pressure (typically 8-10 tons) to the die using the hydraulic press for a few minutes.[1][3]

-

Pellet Release and Analysis: Carefully release the pressure and extract the transparent or translucent KBr pellet from the die. Mount the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive method that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample (a few milligrams)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[5]

-

Pressure Application: Use the ATR's pressure clamp to press the sample firmly against the crystal, ensuring good contact.[5]

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Acetyl-2-methyl-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-methyl-5-phenylthiophene is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, making this molecule a subject of interest for further investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and spectral data. Due to the limited availability of specific biological data for this compound, a general workflow for the synthesis and biological evaluation of novel thiophene derivatives is also presented.

Physical Properties

The experimental physical properties of this compound are summarized in the table below. For comparative purposes, data for structurally related compounds are also included.

| Property | Value for this compound | Value for 2-Acetyl-5-methylthiophene | Value for 3-Acetyl-2,5-dimethylthiophene |

| Molecular Formula | C₁₃H₁₂OS | C₇H₈OS | C₈H₁₀OS |

| Molecular Weight | 216.30 g/mol | 140.20 g/mol | 154.23 g/mol |

| Melting Point | 67-69 °C | 25 °C[1] | Not available |

| Boiling Point | Not available | 232-234 °C @ 760 mmHg[1] | 223-225 °C @ 760 mmHg |

| Density | Not available | 1.120-1.130 g/cm³ (20 °C)[1] | 1.086 g/cm³ (25 °C)[2] |

| Solubility | Not available | Very slightly soluble in water[1] | Soluble in alcohol |

| Appearance | Not available | Solid[1] | Colorless to pale yellow liquid |

| CAS Number | 40932-63-6[3] | 13679-74-8[1] | 2530-10-1[2] |

Chemical Properties

Reactivity

The reactivity of this compound is primarily dictated by the thiophene ring and the acetyl group. Thiophene rings are generally susceptible to electrophilic substitution reactions. The acetyl group, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the 4-position.

Substituted thiophenes can undergo oxidation at the sulfur atom, potentially leading to the formation of S-oxides, which can be reactive intermediates.[4] Exposure to light and air may cause degradation, a common characteristic of thiophene derivatives.[4]

Synthesis

The synthesis of this compound and related compounds can be achieved through several established synthetic routes in organic chemistry. Key reactions include the Gewald synthesis for the formation of the substituted thiophene ring and the Suzuki coupling for the introduction of the phenyl group.

The Gewald reaction is a one-pot multicomponent reaction to synthesize polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related activated nitrile), and elemental sulfur in the presence of a base. While the target molecule is not a 2-aminothiophene, this method is fundamental for building substituted thiophene rings which can be further modified.

Materials:

-

Ketone (e.g., acetone)

-

Activated nitrile (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

To a solution of the ketone (1 equivalent) and the activated nitrile (1 equivalent) in the chosen solvent, add the base (0.1-0.5 equivalents).

-

Add elemental sulfur (1.1 equivalents) to the mixture.

-

The reaction mixture is then heated, typically between 40-80 °C, and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with a suitable organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This reaction is particularly useful for coupling a halogenated thiophene with a boronic acid to introduce an aryl substituent, such as the phenyl group in the target molecule.

Materials:

-

Aryl or heteroaryl halide (e.g., a brominated thiophene derivative) (1 equivalent)

-

Aryl boronic acid (e.g., phenylboronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2 equivalents)

-

Solvent (e.g., toluene, 1,4-dioxane, or DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent is added, and the mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Spectral Data

Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available in the NIST WebBook.[5] The spectrum would be expected to show characteristic absorption bands for the C=O stretch of the acetyl group (around 1660-1680 cm⁻¹), C-H stretches of the aromatic and methyl groups, and C=C and C-S stretching vibrations of the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

While specific NMR and MS data for this compound were not found in the initial search, typical spectral characteristics can be predicted based on its structure.

-

¹H NMR: Expected signals would include a singlet for the acetyl protons (CH₃CO-), a singlet for the methyl protons on the thiophene ring, signals in the aromatic region for the phenyl group protons, and a singlet for the proton at the 4-position of the thiophene ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the acetyl group, carbons of the thiophene and phenyl rings, and the methyl carbons would be expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.30 g/mol ).

Biological Activity and Drug Development Potential

Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[6] Various derivatives have been reported to possess antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[7] The biological activity of a specific thiophene derivative is highly dependent on its substitution pattern.

Specific biological activity data or identified signaling pathways for this compound are not currently available in the public domain. To explore its therapeutic potential, a systematic biological evaluation would be required.

Visualizations

Synthesis and Screening Workflow

Given the absence of specific signaling pathway data for this compound, the following diagram illustrates a general workflow for the synthesis and subsequent biological screening of a novel thiophene derivative.

References

- 1. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. femaflavor.org [femaflavor.org]

- 5. This compound [webbook.nist.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 3-Acetyl-2-methyl-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-2-methyl-5-phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the compound's discovery and historical context, its physicochemical properties, established and potential synthetic routes with detailed experimental protocols, and a review of its known and potential biological activities. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel thiophene derivatives.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as building blocks in the synthesis of pharmaceuticals and functional materials.[1] The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs. The introduction of various substituents onto the thiophene core allows for the fine-tuning of its electronic and steric properties, leading to a wide array of pharmacological effects. This compound (CAS No. 40932-63-6) is a polysubstituted thiophene that has garnered interest due to its unique structural features, which suggest potential for biological activity and utility as a synthetic intermediate.

Discovery and History

The specific historical details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its existence and basic properties are cataloged in chemical databases. The development of synthetic methodologies for polysubstituted thiophenes, such as the Paal-Knorr, Gewald, and Fiesselmann syntheses, laid the groundwork for the eventual preparation of this and related compounds. These classical methods, developed from the late 19th to the mid-20th century, provided versatile routes to the thiophene core from various acyclic precursors. The ongoing exploration of thiophene chemistry for applications in medicine and materials has likely led to the synthesis of a vast number of derivatives, including this compound, often as part of broader synthetic efforts or compound library generation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40932-63-6 | [2][3] |

| Molecular Formula | C₁₃H₁₂OS | [2][3] |

| Molecular Weight | 216.30 g/mol | [3] |

| IUPAC Name | 1-(2-methyl-5-phenylthiophen-3-yl)ethanone | N/A |

| Appearance | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly available in the searched literature, its structure suggests that it can be synthesized through established methods for thiophene ring formation. The most plausible synthetic routes are based on the Paal-Knorr, Gewald, or Fiesselmann thiophene syntheses.

Proposed Synthetic Pathways

The following diagram illustrates a potential synthetic workflow for this compound based on the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the general principles of the Paal-Knorr thiophene synthesis.[4][5]

Synthesis of this compound from 1-Phenyl-1,4-pentanedione

-

Materials:

-

1-Phenyl-1,4-pentanedione

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

To a stirred solution of 1-phenyl-1,4-pentanedione (1 equivalent) in anhydrous toluene, add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, the methyl protons at position 2, the aromatic protons of the phenyl group, and the single proton on the thiophene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the acetyl group, C-H stretching of the aromatic and methyl groups, and C=C and C-S stretching of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.30 g/mol ) and fragmentation patterns characteristic of the acetyl and phenylthiophene moieties. |

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported in the scientific literature. However, the structural motifs present in the molecule suggest potential for various pharmacological activities. Thiophene derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The presence of an acetyl group and a phenyl substituent on the thiophene ring provides sites for potential interactions with biological targets. The acetyl group can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic and π-stacking interactions.

Potential Signaling Pathway Interactions

Given the lack of specific studies, any discussion of signaling pathway interactions remains speculative. However, based on the activities of structurally related thiophene-containing molecules, potential areas of investigation could include pathways involved in inflammation (e.g., COX, LOX) or cell proliferation (e.g., kinase signaling). A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: Workflow for biological activity screening.

Conclusion

This compound is a substituted thiophene with potential for further investigation in the fields of medicinal chemistry and materials science. While its discovery and history are not well-documented, established synthetic methods for thiophenes provide a clear path for its preparation. The lack of extensive biological data presents an opportunity for researchers to explore the pharmacological potential of this compound. This technical guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and application of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 3-Acetyl-2-methyl-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-2-methyl-5-phenylthiophene, with a primary focus on its molecular structure and the methodologies for its determination. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this publication, this document outlines a robust framework for its synthesis, characterization, and eventual crystal structure analysis. The guide furnishes detailed experimental protocols for a plausible synthetic route and the subsequent steps required for single-crystal X-ray crystallography. Furthermore, it presents a hypothetical but representative set of crystallographic data, structured in clear tables, to illustrate the expected outcomes of such an analysis. Visualizations of the synthetic pathway and the crystallographic workflow are provided to enhance understanding. This document is intended to serve as a valuable resource for researchers engaged in the study of thiophene derivatives for applications in drug discovery and materials science.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The thiophene ring is a well-known scaffold in a multitude of pharmacologically active compounds. The specific arrangement of the acetyl, methyl, and phenyl substituents on the thiophene core is expected to impart distinct physicochemical properties that can influence its biological activity and material characteristics.

The precise three-dimensional arrangement of atoms in a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR) and structure-property relationship (SPR). This knowledge is critical for rational drug design, enabling the optimization of interactions with biological targets, and for the engineering of novel materials with desired optical or electronic properties.

This guide addresses the current knowledge gap regarding the crystal structure of this compound and provides a detailed roadmap for its experimental determination.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Gewald reaction, a well-established multi-component reaction for the synthesis of polysubstituted thiophenes.

Proposed Synthetic Pathway

The synthesis would involve the reaction of phenylacetaldehyde, 3-oxobutanenitrile (cyanoacetone), and elemental sulfur in the presence of a base, such as morpholine or triethylamine, in a suitable solvent like ethanol or dimethylformamide (DMF).

Detailed Experimental Protocol for Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.20 g, 10 mmol), 3-oxobutanenitrile (0.83 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 50 mL of ethanol.

-

Addition of Catalyst: Slowly add morpholine (0.87 g, 10 mmol) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic and Physical Data

While the crystal structure is not yet determined, some physical and spectroscopic properties can be reported based on its chemical formula (C₁₃H₁₂OS) and molecular weight.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂OS | NIST[1] |

| Molecular Weight | 216.30 g/mol | NIST[1] |

| CAS Number | 40932-63-6 | NIST[1] |

| IUPAC Name | 1-(2-methyl-5-phenylthiophen-3-yl)ethanone | - |

Crystal Structure Analysis: A Hypothetical Workflow

The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. The following section outlines the necessary experimental procedures.

Experimental Protocol for Crystal Structure Determination

-

Single Crystal Growth:

-

Method: Slow evaporation is a common and effective method for growing single crystals of small organic molecules.

-

Procedure: Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) in a clean vial. The solution should be near saturation. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

-

-

X-ray Diffraction Data Collection:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Acquisition: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Hypothetical Crystallographic Data

The following tables present a hypothetical but realistic set of crystallographic data for this compound, based on the analysis of structurally similar thiophene derivatives. This data is for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₁₂OS |

| Formula weight | 216.30 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 105.23(2)°c = 12.789(5) Å, γ = 90° |

| Volume | 1055.6(7) ų |

| Z | 4 |

| Density (calculated) | 1.361 Mg/m³ |

| Absorption coefficient | 0.285 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9876 |

| Independent reflections | 2410 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2410 / 0 / 136 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

**Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°) **

| Bond | Length (Å) | Angle | Degree (°) |

| S(1)-C(5) | 1.735(2) | C(5)-S(1)-C(2) | 92.1(1) |

| S(1)-C(2) | 1.741(2) | C(4)-C(5)-S(1) | 112.5(2) |

| C(2)-C(3) | 1.385(3) | C(3)-C(2)-S(1) | 111.8(2) |

| C(3)-C(4) | 1.432(3) | C(2)-C(3)-C(4) | 111.5(2) |

| C(4)-C(5) | 1.379(3) | C(5)-C(4)-C(3) | 112.1(2) |

| C(3)-C(6) | 1.489(3) | C(2)-C(3)-C(6) | 124.3(2) |

| C(6)-O(1) | 1.221(2) | C(4)-C(3)-C(6) | 124.2(2) |

| C(5)-C(8) | 1.475(3) | O(1)-C(6)-C(3) | 121.5(2) |

Conclusion

While this compound is a known compound, its single-crystal structure has not been reported in the public domain. This guide provides a comprehensive theoretical framework for its synthesis and crystallographic analysis. The detailed protocols and hypothetical data presented herein are intended to facilitate future experimental work aimed at elucidating the precise three-dimensional structure of this and related thiophene derivatives. Such studies are essential for advancing our understanding of their structure-function relationships and for the development of new therapeutic agents and functional materials.

References

Navigating the Solubility of 3-Acetyl-2-methyl-5-phenylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-methyl-5-phenylthiophene is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery, contributing to a wide range of biological activities. A fundamental understanding of the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other research areas.

This technical guide addresses the solubility of this compound. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Additionally, it offers insights into the expected solubility behavior based on the general properties of thiophene derivatives.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. While basic physical properties such as melting point (approximately 67°C to 69°C) are documented, specific solubility values (e.g., in g/L or mg/mL) in common organic solvents have not been extensively reported.

Qualitative Solubility Profile of Thiophene Derivatives:

Thiophene itself is a nonpolar, aromatic heterocyclic compound. It is generally insoluble in water but exhibits good solubility in a range of organic solvents. This principle extends to its derivatives. The solubility of substituted thiophenes is influenced by the nature of their functional groups.

-

This compound possesses both nonpolar (phenyl and thiophene rings, methyl group) and polar (acetyl group) characteristics.

-

It is expected to be readily soluble in common nonpolar to moderately polar organic solvents such as:

-

Toluene

-

Benzene

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

-

It is also likely to be soluble in polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF).

-

Solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) is also expected, though potentially to a lesser extent than in less polar solvents.[1][2]

-

As with most nonpolar organic compounds, it is predicted to be insoluble or poorly soluble in water.[1]

For precise quantitative data, experimental determination is necessary. The following sections outline a detailed protocol for this purpose.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][4] This protocol is a reliable and widely used technique.[3][5]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that saturation is reached.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture at a constant speed for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic environment for several hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

-

Filtration:

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles. This step is crucial to avoid artificially high concentration measurements.

-

-

Dilution:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Application Notes and Protocols for 3-Acetyl-2-methyl-5-phenylthiophene

Disclaimer: Direct biological activity data for 3-Acetyl-2-methyl-5-phenylthiophene is limited in publicly available scientific literature. The following application notes and protocols are based on the reported biological activities of structurally related thiophene derivatives. Researchers should validate these potential activities for the specific compound of interest.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The thiophene scaffold is present in numerous pharmaceuticals and biologically active molecules. This document provides an overview of potential biological activities of this compound based on data from related compounds and details the experimental protocols to evaluate these activities. The potential applications explored include anticancer, anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes, including cell cycle progression and survival signaling pathways.

Data Presentation

The following table summarizes representative cytotoxic activity of thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is illustrative and based on published results for related compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Thienopyrimidine Derivative | HepG2 (Liver Cancer) | 3.11 | Doxorubicin |

| Thienopyrimidine Derivative | PC-3 (Prostate Cancer) | 2.15 | Doxorubicin |

| Thieno[3,2-b]pyrrole Derivative | PC-3 (Prostate Cancer) | 3.12 | Doxorubicin |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization

Anti-inflammatory and Antioxidant Activity

Certain thiophene derivatives have shown promise as anti-inflammatory and antioxidant agents. These activities are often linked and can be evaluated through various in vivo and in vitro assays.

Data Presentation

The following table presents example data for the anti-inflammatory and antioxidant activities of thiophene derivatives.

| Assay | Parameter | Result | Standard |

| Carrageenan-induced Paw Edema | % Inhibition at 3h | 45-55% | Indomethacin |

| DPPH Radical Scavenging | IC50 (µg/mL) | 15-25 | Ascorbic Acid |